molecular formula C12H8N2O B1679786 Phenazine oxide CAS No. 304-81-4

Phenazine oxide

Cat. No.: B1679786
CAS No.: 304-81-4
M. Wt: 196.2 g/mol
InChI Key: FFISWZPYNKWIRR-UHFFFAOYSA-N
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Description

Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities . Natural phenazines are mainly isolated from marine and terrestrial microorganisms . More than 100 different natural compounds and over 6000 synthetic derivatives have been found and investigated .


Synthesis Analysis

Phenazine derivatives are synthesized through various methods. Classically, phenazine is prepared by the reaction of nitrobenzene and aniline in the Wohl-Aue reaction . Other methods include pyrolysis of the barium salt of azobenzoate, oxidation of aniline with lead oxide, and oxidation of dihydrophenazine .


Molecular Structure Analysis

Phenazine derivatives are a large group of planar nitrogen-containing heterocyclic compounds. The most important core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes . Phenazine derivatives differ in their chemical and physical properties based on the type and position of present functional groups .


Chemical Reactions Analysis

Phenazine has been observed to react with carbon dioxide in non-aqueous electrolyte via an ECE type mechanism at much lower potentials than aromatic hydrocarbons such as anthracene and olefins .


Physical And Chemical Properties Analysis

Phenazine derivatives differ in their chemical and physical properties based on the type and position of present functional groups . Their oxidation–reduction (redox) and fluorescent properties have attracted increasing attention .

Scientific Research Applications

Redox Reactions and Environmental Science

  • Redox-Active Behavior : Phenazines, including phenazine oxides, have been studied for their redox-active properties, particularly in environmental contexts. For instance, they can participate in redox reactions with ferric (hydr)oxides and molecular oxygen, which has implications in iron acquisition and environmental redox processes (Wang & Newman, 2008).

Biomedical Research

  • Cancer Chemoprevention and Anti-Inflammatory Agents : Phenazine derivatives have shown potential as cancer chemopreventive and anti-inflammatory agents. They can inhibit TNF-α-induced NFκB activity and LPS-induced nitric oxide production, which are key processes in inflammation and cancer progression (Kondratyuk et al., 2012).

  • Antibacterial and Antitumor Properties : Studies have also focused on the antibacterial and potential antitumor activities of phenazine derivatives. For example, 1-hydroxyphenazine derivatives isolated from Pseudomonas chlororaphis have exhibited significant antimicrobial activities (Wan et al., 2022).

Chemical and Biochemical Studies

  • Nucleic Acid Interaction : Phenazine derivatives have been used to study their interaction with nucleic acids. For example, a polyamide-modified phenazine-di-N-oxide has been synthesized as a DNA double-strand cleavage agent, providing insights into the design of hybrid molecules for DNA interaction (Zhou et al., 2017).

  • Electrochemical Applications : The redox properties of phenazine compounds have been leveraged in electrochemical sensors and biosensors. They have been used as redox mediators in the development of sensors for analyte determination, demonstrating their versatility in analytical applications (Pauliukaitė et al., 2010).

Mechanism of Action

Target of Action

Phenazine Oxide, like other phenazines, is known to exhibit a diverse range of biological properties Phenazines are known to interact with various cellular components, affecting their function and leading to various biological effects .

Mode of Action

Phenazines are known to serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression . They contribute to biofilm formation and architecture, and enhance bacterial survival .

Biochemical Pathways

Phenazines are known to affect various biochemical pathways. They can modify cellular redox states and act as cell signals that regulate patterns of gene expression . They also contribute to biofilm formation and architecture, and enhance bacterial survival

Pharmacokinetics

A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized phenazine compounds penetrate cell membranes efficiently, which corresponded to their cytotoxic potency .

Result of Action

Phenazines are known to have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They may influence growth and elicit induced systemic resistance in plants .

Action Environment

Phenazine-producing bacteria are positively correlated with warmer and more arid soils and lower species diversity . This suggests that environmental factors such as temperature, humidity, and biodiversity could influence the action, efficacy, and stability of this compound.

Future Directions

Researchers continue to investigate these compounds and hope to develop them as medicines . According to sources of compounds, phenazines were categorized into natural phenazines and synthetic phenazine derivatives in this review . Their pharmacological activities, mechanisms of action, biosynthetic pathways, and synthetic strategies were summarized . These may provide guidance for the investigation on phenazines in the future .

Biochemical Analysis

Biochemical Properties

Phenazine Oxide plays a crucial role in biochemical reactions. It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . It interacts with various enzymes, proteins, and other biomolecules, contributing to the regulation of gene expression .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It contributes to biofilm formation and architecture, and enhances bacterial survival .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It modifies cellular redox states and acts as a cell signal that regulates patterns of gene expression . It also has binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is known for its oxidation–reduction (redox) properties and its bright pigmentation, which can change color with pH and redox state . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as an electron shuttle to alternate terminal acceptors . Detailed information about the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to modify cellular redox states, which could potentially influence its localization or accumulation

Properties

IUPAC Name

5-oxidophenazin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFISWZPYNKWIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184482
Record name Phenazine oxide
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URL https://comptox.epa.gov/dashboard/DTXSID70184482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304-81-4
Record name Phenazine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine 5-oxide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazine 5-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21665
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Record name Phenazine oxide
Source EPA DSSTox
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Record name Phenazine 5-oxide
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Record name PHENAZINE OXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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